molecular formula C23H25N3O5S B4048571 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

Cat. No.: B4048571
M. Wt: 455.5 g/mol
InChI Key: ZVQUPVBPPQYRPE-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two critical structural motifs:

  • Isoindole-1,3-dione core: A phthalimide-derived moiety known for its electron-withdrawing properties and role in modulating biological activity, particularly in anticonvulsant and anti-inflammatory agents .
  • 4-(4-Methylpiperidinylsulfonyl)phenyl group: The sulfonamide-linked 4-methylpiperidine substituent enhances solubility and may target enzymes or receptors sensitive to sulfonyl groups, such as carbonic anhydrases or kinase domains .

The molecular formula is C24H26N3O5S (molecular weight: 492.55 g/mol).

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-16-10-13-25(14-11-16)32(30,31)18-8-6-17(7-9-18)24-21(27)12-15-26-22(28)19-4-2-3-5-20(19)23(26)29/h2-9,16H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUPVBPPQYRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C23H26N4O4S
  • Molecular Weight : 454.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may function as an inhibitor of specific kinases involved in cell proliferation and survival pathways.

Inhibition of Kinases

Studies have shown that compounds similar in structure exhibit inhibitory effects on MEK1/2 kinases, which are part of the MAPK signaling pathway. This inhibition can lead to reduced cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .

Biological Activity and Therapeutic Applications

The compound's biological activity has been evaluated in several contexts:

Anticancer Activity

  • Cell Proliferation Studies :
    • In vitro studies demonstrated that the compound significantly inhibits the growth of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) with IC50 values around 0.3 µM and 1.2 µM respectively .
    • The mechanism involves down-regulation of phosphorylated ERK1/2 and its downstream effectors, leading to G0/G1 phase arrest in the cell cycle.
  • Xenograft Models :
    • In vivo studies using nude mouse xenografts derived from BRAF mutant lines showed dose-dependent growth inhibition when treated with the compound, indicating its potential as an effective therapeutic agent against specific tumor types .

Other Biological Activities

Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. However, further research is required to elucidate these activities fully.

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

StudyFindings
Study on MV4-11 CellsInhibition of cell proliferation with IC50 values of 0.3 µM .
Mouse Xenograft StudyDemonstrated effective tumor growth inhibition at doses as low as 10 mg/kg .
Kinase InhibitionSimilar compounds showed significant inhibition of MEK/ERK pathways leading to decreased tumor viability .

Comparison with Similar Compounds

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide ()

  • Key differences : The methoxy group replaces the sulfonylpiperidine moiety.
  • Impact: Reduced polarity compared to the sulfonamide, likely lowering solubility but increasing lipophilicity. No bioactivity data reported, though methoxy groups are common in CNS-active compounds.

4-(5-Bromo-1,3-dioxo-isoindol-2-yl)-butyryl amides ()

  • Key differences : Butyryl chain instead of propanamide and bromine substitution on the isoindole ring.
  • Bioactivity : Demonstrated anticonvulsant activity in mice (30 mg/kg dose) with lower neurotoxicity for select derivatives (e.g., 3d , 3i ) .

Substituent Variations on the Aromatic Ring

N-(4-Methylphenyl) Derivatives ()

  • : 2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-phenylpropanamide.
    • Key feature : Bulky 3-phenyl group on the propanamide.
    • Impact : Increased steric hindrance may reduce binding to flat enzymatic pockets compared to the target compound’s linear sulfonamide .
  • : Methanoisoindol derivative with a bicyclic core. Key feature: Rigid methano-bridged isoindole. Impact: Altered conformational flexibility could influence target selectivity .

Sulfonamide Variants ()

Compound Sulfonamide Substituent Molecular Weight Potential Target
Target Compound 4-Methylpiperidinyl 492.55 Enzymes with hydrophobic pockets (e.g., kinases)
Morpholin-4-ylsulfonyl derivative () Morpholine ring 451.45 May enhance solubility via polar oxygen
Pyrimidin-2-ylsulfamoyl derivative () Pyrimidine heterocycle 451.45 Potential kinase inhibition due to pyrimidine’s ATP-mimetic properties

Bioactivity Clustering Insights ()

A study analyzing 37 compounds revealed that structural similarities correlate with shared bioactivity profiles and protein targets. For example:

  • Sulfonamide-containing compounds (e.g., target compound) may cluster with enzyme inhibitors.
  • Isoindole-1,3-dione derivatives (e.g., ) cluster with anticonvulsants.

Key Structural-Activity Relationships (SAR)

Sulfonamide Group : Enhances solubility and targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX/XII).

Piperidine vs. Morpholine Substituents :

  • 4-Methylpiperidine : Adds hydrophobicity, favoring membrane penetration or binding to hydrophobic enzyme pockets.
  • Morpholine : Increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

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